molecular formula C17H14Cl2N4O B10956389 N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide

N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide

Cat. No.: B10956389
M. Wt: 361.2 g/mol
InChI Key: SZBOVVOKTZCPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a dichlorobenzyl group attached to a triazole ring, which is further connected to a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride and the triazole intermediate.

    Formation of the Benzamide Moiety: The final step involves the acylation of the triazole-dichlorobenzyl intermediate with 4-methylbenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The triazole ring plays a crucial role in binding to the active sites of enzymes, while the dichlorobenzyl and methylbenzamide groups enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide stands out due to its unique combination of a triazole ring with dichlorobenzyl and methylbenzamide groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14Cl2N4O

Molecular Weight

361.2 g/mol

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-4-methylbenzamide

InChI

InChI=1S/C17H14Cl2N4O/c1-11-5-7-12(8-6-11)16(24)21-17-20-10-23(22-17)9-13-14(18)3-2-4-15(13)19/h2-8,10H,9H2,1H3,(H,21,22,24)

InChI Key

SZBOVVOKTZCPTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN(C=N2)CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.